molecular formula C8H17N3O B071384 N-(2-Piperazin-1-ylethyl)acetamide CAS No. 178244-38-7

N-(2-Piperazin-1-ylethyl)acetamide

Cat. No. B071384
M. Wt: 171.24 g/mol
InChI Key: XPSRIHVLKNYNAR-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for “N-(2-Piperazin-1-ylethyl)acetamide” are not available, general methods for the synthesis of piperazine derivatives involve cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Scientific Research Applications

  • T-type Calcium Channel Inhibitors : N-(1-adamantyl)-2-[4-(2-tetrahydropyran-4-ylethyl)piperazin-1-yl]acetamide, a derivative of N-(2-Piperazin-1-ylethyl)acetamide, was found to be a selective T-type calcium channel (Ca(v)3.2) inhibitor with potential antihypertensive effects in rats (Giordanetto et al., 2011).

  • Biological Screening and Fingerprint Applications : Derivatives of N-(2-Piperazin-1-ylethyl)acetamide, such as N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide (T2288), showed significant antibacterial, antifungal, anthelmintic activities, and potential use in latent fingerprint analysis (Khan et al., 2019).

  • Memory Enhancement : A study on the synthesis of 4-substituted piperazin-1-yl 2-[1-(pyridine-2-yl)ethoxy] acetamide showed effects on memory enhancement in mice (Li Ming-zhu, 2008).

  • ACAT-1 Inhibitor : 2-(4-(2-((1 H-Benzo[d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)-N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide hydrochloride was identified as a potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT, also known as SOAT)-1, suggesting its use in treating diseases involving ACAT-1 overexpression (Shibuya et al., 2018).

  • Acetylcholinesterase Inhibitors : New thiazole-piperazines, derivatives of N-(2-Piperazin-1-ylethyl)acetamide, showed inhibitory activity on acetylcholinesterase (AChE), indicating their potential use in treating conditions like Alzheimer's disease (Yurttaş et al., 2013).

  • COX-2 Inhibitors : N-(benzo[d]thiazol-2-yl)-2-(piperazin-1-yl)acetamide analogs showed potential as non-toxic anti-inflammatory agents, acting as COX-2 inhibitors (Raghavendra et al., 2012).

  • Antipsychotic Agents : N-2-(4-(4-(2-substitutedthiazol-4-yl) piperazin-1-yl)-2-oxoethyl)acetamides were synthesized and evaluated as novel atypical antipsychotic agents (Sekhar et al., 2008).

properties

IUPAC Name

N-(2-piperazin-1-ylethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N3O/c1-8(12)10-4-7-11-5-2-9-3-6-11/h9H,2-7H2,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPSRIHVLKNYNAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCN1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90633583
Record name N-[2-(Piperazin-1-yl)ethyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90633583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Piperazin-1-ylethyl)acetamide

CAS RN

178244-38-7
Record name N-[2-(Piperazin-1-yl)ethyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90633583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
M Hudacova, S Hamulakova, E Konkolova… - … Effect in A549 Human …, 2021 - academia.edu
A series of novel C4-C7-tethered biscoumarin derivatives (12a–e) linked through piperazine moiety was designed, synthesized, and evaluated biological/therapeutic potential. …
Number of citations: 3 www.academia.edu
M Hudáčová, S Hamuľaková, E Konkoľová… - International Journal of …, 2021 - mdpi.com
A series of novel C4-C7-tethered biscoumarin derivatives (12a–e) linked through piperazine moiety was designed, synthesized, and evaluated biological/therapeutic potential. …
Number of citations: 8 www.mdpi.com

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